(2-Ethyloxetan-2-yl)methanol

Description

Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry

Oxetanes are four-membered heterocyclic ethers containing one oxygen atom. This ring system is characterized by significant ring strain, estimated to be around 106 kJ/mol, which makes it a reactive yet surprisingly stable motif under many conditions. nih.gov The structure of the oxetane ring is nearly planar, a feature that minimizes gauche interactions due to the presence of the oxygen atom. nih.govresearchgate.net This combination of stability and reactivity makes oxetanes versatile intermediates in organic synthesis. researchgate.netacs.org

In recent years, oxetanes have gained considerable traction in medicinal chemistry. nih.govacs.orgnih.gov They are often employed as bioisosteres for commonly found functional groups like gem-dimethyl or carbonyl groups. nih.govresearchgate.net The incorporation of an oxetane ring into a molecule can lead to profound and beneficial changes in its physicochemical properties. These improvements can include enhanced aqueous solubility, modified lipophilicity, increased metabolic stability, and altered basicity of nearby functional groups. researchgate.netacs.orgresearchgate.net The small, polar, and three-dimensional nature of the oxetane scaffold allows for an increase in steric bulk without a significant rise in lipophilicity, a desirable trait in drug design. acs.org

Significance of Hydroxymethylated Oxetanes in Chemical Research

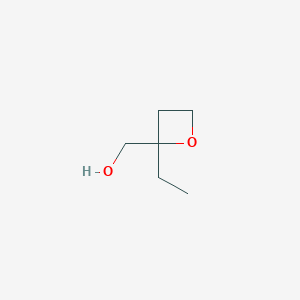

The presence of a hydroxymethyl group (-CH₂OH) on the oxetane ring, as seen in (2-Ethyloxetan-2-yl)methanol, introduces a crucial point of functionality. This hydroxyl group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This versatility makes hydroxymethylated oxetanes valuable building blocks in the synthesis of more complex molecules. researchgate.netnih.gov

In the context of medicinal chemistry, the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the strategic placement of a hydroxymethyl group on an oxetane can be used to block sites of metabolic attack, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov

Research Context for this compound as a Model Compound

This compound serves as an important model compound for researchers exploring the synthesis and reactivity of 2,2-disubstituted oxetanes. The ethyl group at the 2-position provides a simple alkyl substituent that allows for the study of steric and electronic effects on the properties and reactions of the oxetane ring.

As a building block, this compound provides a straightforward entry point to a variety of more complex oxetane-containing structures. eurjchem.com Its synthesis and subsequent reactions are often studied to develop and optimize new synthetic methodologies for the construction of substituted oxetane systems. The insights gained from studying this and similar model compounds are crucial for the rational design and synthesis of novel therapeutic agents and other functional materials that incorporate the advantageous features of the oxetane motif.

| Property | Value |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 56609-16-6 |

| Boiling Point | Not available |

| SMILES Code | CCC1(CO)CCO1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2-ethyloxetan-2-yl)methanol |

InChI |

InChI=1S/C6H12O2/c1-2-6(5-7)3-4-8-6/h7H,2-5H2,1H3 |

InChI Key |

GDCVWNMIFDZYRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCO1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyloxetan 2 Yl Methanol and Its Congeners

Direct Synthesis Pathways

Direct approaches to (2-Ethyloxetan-2-yl)methanol and its analogs aim to construct the functionalized oxetane (B1205548) ring in a highly convergent manner. These strategies primarily involve the formation of the oxetane core through intramolecular cyclization or intermolecular cycloaddition reactions.

Ring-Closing Strategies for Oxetane Formation

The intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin, is a classical and widely employed method for forming oxetane rings. In the context of this compound, this would typically start from a precursor such as 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. One of the primary hydroxyl groups would be selectively converted to a good leaving group (e.g., a tosylate or halide), followed by base-induced intramolecular nucleophilic attack by the remaining hydroxyl group to close the four-membered ring.

A more contemporary and powerful approach involves the rhodium-catalyzed O-H insertion of a carbene into a β-hydroxyether, followed by a C-C bond-forming cyclization. nih.govrsc.org This methodology allows for the synthesis of highly functionalized 2,2-disubstituted oxetanes. The general strategy involves the reaction of a diazo compound with a suitable alcohol containing a leaving group. For the synthesis of a molecule like this compound, one could envision a pathway starting from a suitably substituted β-bromoalcohol and a diazoacetate. The rhodium carbene formed from the diazo compound would insert into the hydroxyl group of the alcohol, and subsequent base-mediated cyclization would furnish the oxetane ring. nih.govrsc.org

| Precursor Type | Key Transformation | Reagents/Catalysts | Ref. |

| 1,3-Diol | Intramolecular Williamson Etherification | 1. TsCl, base; 2. Strong base (e.g., NaH) | researchgate.net |

| β-Bromoalcohol and Diazo Compound | Rh-catalyzed O-H Insertion & C-C Cyclization | Rh₂(OAc)₄, Base (e.g., NaH) | nih.govrsc.org |

Approaches to Introduce the Ethyl and Hydroxymethyl Functionalities

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents a direct and atom-economical route to oxetanes. nih.govmendeley.commdpi.com To synthesize this compound via this method, one would theoretically react an appropriate ketone with an alkene. For instance, the photocycloaddition of a ketone bearing an ethyl group with an alkene containing a hydroxymethyl equivalent could lead to the desired product. The regioselectivity of the Paternò-Büchi reaction is a critical aspect, often governed by the stability of the intermediate 1,4-diradical formed upon excitation of the carbonyl compound. nih.govmendeley.commdpi.com While a specific example for the synthesis of this compound using this reaction is not prominent in the literature, the general principles of the Paternò-Büchi reaction suggest its potential applicability.

Precursor-Based Synthetic Routes

These synthetic strategies rely on the modification of pre-existing cyclic structures to generate the target oxetane.

Derivatization of Simpler Oxetane Scaffolds

The functionalization of a pre-formed oxetane ring offers a modular approach to complex derivatives. For the synthesis of this compound, a potential precursor could be an oxetane-2-carboxylic acid ester. The synthetic challenge would lie in the introduction of both an ethyl and a hydroxymethyl group at the C2 position. This could potentially be achieved through a sequence of α-alkylation of the ester with an ethyl halide, followed by reduction of the ester and the newly introduced carbonyl group to the corresponding diol. However, the reactivity of the oxetane ring towards the reagents used for these transformations must be carefully considered to avoid undesired ring-opening reactions.

Transformations of Related Cyclic Ethers to Oxetanes

The ring expansion of epoxides provides a powerful method for the synthesis of oxetanes. A notable example is the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide, which can lead to the formation of a four-membered ring from a three-membered ring. google.com A plausible synthetic route to this compound could involve the ring expansion of a 2-ethyl-2-(oxiran-2-yl)oxirane derivative. A more direct approach would be the ring expansion of 2-ethyl-2-methyloxirane (B1606345) with a one-carbon synthon that can be converted to a hydroxymethyl group. nist.govnih.gov A relevant patented process describes the ring expansion of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine to the corresponding oxetane using trimethylsulfoxonium (B8643921) iodide and potassium tert-butoxide. google.com This highlights the feasibility of expanding an epoxide ring to an oxetane, a key step that could be adapted for the synthesis of the target compound.

Catalytic Considerations in this compound Synthesis

Catalysis plays a pivotal role in achieving efficiency, selectivity, and stereocontrol in the synthesis of complex molecules like this compound.

The development of catalytic asymmetric methods for the synthesis of 2,2-disubstituted oxetanes is of particular importance for accessing enantiomerically enriched compounds. Shibasaki and co-workers have reported a one-pot catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones using a lanthanum-lithium-BINOL complex (LLB) as a catalyst. nih.govrsc.orgmagtech.com.cn This process involves the sequential addition of dimethyloxosulfonium methylide to a ketone to form an intermediate epoxide, which then undergoes a catalyst-controlled ring expansion to the oxetane. This method has been shown to produce oxetanes with high enantiomeric excess.

Rhodium catalysts, such as Rh₂(OAc)₄, are highly effective in promoting the O-H insertion of carbenes derived from diazo compounds into alcohols. nih.govrsc.org This catalytic step is crucial for the direct synthesis pathway involving ring-closing strategies, enabling the formation of the C-O bond under mild conditions. The choice of catalyst can also influence the chemoselectivity of the reaction, favoring O-H insertion over other potential side reactions.

| Catalyst System | Reaction Type | Substrates | Key Features | Ref. |

| Lanthanum-Lithium-BINOL (LLB) Complex | Asymmetric Epoxide Ring Expansion | Ketones, Dimethyloxosulfonium methylide | One-pot synthesis, High enantioselectivity | nih.govrsc.orgmagtech.com.cn |

| Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) | O-H Insertion of Carbenes | Diazo compounds, Alcohols | Mild reaction conditions, High efficiency for C-O bond formation | nih.govrsc.org |

Exploration of Homogeneous Catalysis in Oxetane Synthesis

Homogeneous catalysis provides a powerful tool for the synthesis of oxetanes from 1,3-diols. One prominent method involves the use of transition metal catalysts. For instance, rhodium(II) acetate has been effectively employed in the synthesis of 2,2-disubstituted oxetanes through a process combining O-H insertion and a C-C bond-forming cyclization. While not specifically detailed for this compound, this methodology demonstrates the potential of homogeneous rhodium catalysts for constructing the oxetane ring with gem-disubstitution at the 2-position.

Another significant homogeneous catalytic approach is the Mitsunobu reaction. This reaction facilitates the intramolecular cyclization of 1,3-diols to form oxetanes with inversion of configuration at one of the alcohol centers. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of this compound from 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, one of the primary hydroxyl groups would be activated by the Mitsunobu reagents, followed by intramolecular attack of another hydroxyl group to form the oxetane ring. A study on a related system, the cyclization of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol, using triphenylphosphine and DEAD in toluene (B28343) afforded the corresponding oxetane in 85% yield, highlighting the efficacy of this method. acs.org

Brønsted acids have also been utilized as homogeneous catalysts for the synthesis of substituted oxetanes. For example, the activation of oxetan-3-ols with triflimide (HNTf₂) in the presence of 1,2-diols leads to the formation of 1,4-dioxanes through a cascade of reactions involving an oxetane carbocation intermediate. google.com While this specific outcome is different, the principle of activating an alcohol within a diol system for intramolecular cyclization is relevant.

A notable synthesis of a close isomer, 3-ethyl-3-(hydroxymethyl)oxetane, has been achieved on a multikilogram scale using urea (B33335) as a reagent. acs.org This process involves the carbonylation of trimethylolpropane (B17298) followed by thermal extrusion of carbon dioxide. The initial step is conducted at 120-160 °C, followed by pyrolysis at 195-215 °C to yield the desired oxetane. acs.orgacs.org This method, while not strictly catalytic in the traditional sense, showcases a scalable approach to a structurally similar oxetane.

Table 1: Homogeneous Catalytic Approaches to Oxetane Synthesis

| Catalyst/Reagent System | Substrate Type | Product Type | Key Features |

| Rh₂(OAc)₄ | Diazo compounds and bromoethanol | 2,2-disubstituted oxetanes | O-H insertion and C-C bond-forming cyclization. |

| PPh₃ / DEAD | 1,3-Diols | Substituted oxetanes | Mitsunobu-style intramolecular cyclization. |

| HNTf₂ | Oxetan-3-ols and 1,2-diols | 1,4-Dioxanes | Brønsted acid-catalyzed cascade reaction. |

| Urea | Trimethylolpropane | 3-Ethyl-3-(hydroxymethyl)oxetane | Scalable, two-step thermal process. acs.orgacs.org |

Investigation of Heterogeneous Catalytic Systems for this compound Formation

Heterogeneous catalysts offer advantages in terms of catalyst recovery and process simplification. The direct catalytic dehydration of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to this compound is a key area of investigation. While specific examples for this exact transformation are not abundant in the literature, studies on the dehydration of other diols provide valuable insights.

For instance, the vapor-phase dehydration of 1,2-propanediol has been studied over various solid acid catalysts, including silica-supported tungstic acid and other acidic oxides. These catalysts have shown efficacy in producing propanal, demonstrating their ability to effect dehydration. Such catalysts could potentially be adapted for the intramolecular dehydration of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to form the cyclic ether.

Double metal cyanide (DMC) complexes are well-established heterogeneous catalysts for the ring-opening polymerization of epoxides. mdpi.com Their Lewis acidic nature could also be harnessed for the cyclodehydration of 1,3-diols. These catalysts are known for their high stability and reusability. mdpi.com

The synthesis of poly[3-ethyl-3-(hydroxymethyl)oxetane] has been achieved using a heterogeneous catalyst system of triisobutylaluminium-water (i-Bu₃Al-H₂O). google.com This demonstrates that organoaluminum-based catalysts can effectively promote the formation of the oxetane ring system from a substituted hydroxymethyl oxetane monomer, which itself is synthesized from a diol precursor.

Table 2: Potential Heterogeneous Catalytic Systems for Oxetane Synthesis

| Catalyst System | Reaction Type | Substrate Type | Potential Application |

| Solid Acids (e.g., supported WO₃/SiO₂) | Vapor-phase dehydration | 1,2-Diols | Intramolecular cyclodehydration of 1,3-diols. |

| Double Metal Cyanide (DMC) complexes | Ring-opening polymerization / Cyclization | Epoxides / Diols | Lewis acid-catalyzed cyclization of 1,3-diols. mdpi.com |

| i-Bu₃Al-H₂O | Polymerization | Substituted oxetanes | Cyclization of the corresponding diol precursor. google.com |

Stereochemical Control in this compound Synthesis

Controlling the stereochemistry during the formation of the oxetane ring is crucial for the synthesis of chiral analogs of this compound. This can be achieved through asymmetric synthesis or by employing diastereoselective methodologies.

Asymmetric Synthesis Approaches for Chiral Analogs

The asymmetric synthesis of chiral oxetanes, particularly those with a quaternary stereocenter at the 2-position, presents a significant challenge. One successful approach involves the iridium-catalyzed enantioselective C-C bond-forming transfer hydrogenation of primary alcohols and isoprene (B109036) oxide, which yields oxetanes bearing all-carbon quaternary stereocenters. acs.org This method could be adapted to produce chiral precursors for this compound.

Another powerful strategy is the asymmetric desymmetrization of prochiral 1,3-diols. This can be accomplished using chiral catalysts that selectively functionalize one of the two enantiotopic hydroxyl groups, leading to a chiral intermediate that can then be cyclized to the oxetane. For example, chiral phosphoric acids have been used to catalyze the tandem asymmetric Michael addition/cyclization of cyclic 1,3-dicarbonyl compounds, demonstrating their utility in creating enantioenriched cyclic systems. rsc.org

Table 3: Asymmetric Synthesis Strategies for Chiral Oxetanes

| Method | Catalyst/Reagent | Substrate | Product Feature |

| C-C Bond-Forming Transfer Hydrogenation | Iridium catalyst | Primary alcohol and isoprene oxide | Oxetane with all-carbon quaternary stereocenter. acs.org |

| Asymmetric Desymmetrization | Chiral Phosphoric Acid | Prochiral 1,3-diol | Enantioenriched oxetane precursor. rsc.org |

Diastereoselective and Enantioselective Methodologies

When the precursor molecule already contains one or more stereocenters, the formation of the oxetane ring can proceed with diastereoselectivity. The intramolecular Williamson etherification is a classic method that can be highly diastereoselective. acs.org This involves the conversion of a 1,3-diol into a halo-alcohol or a sulfonate-alcohol, followed by base-promoted cyclization. The stereochemical outcome is dependent on the stereochemistry of the starting diol and the reaction mechanism (typically Sₙ2, leading to inversion of configuration at the electrophilic center).

The Mitsunobu reaction is also known for its stereospecificity, proceeding with clean inversion of configuration at the secondary alcohol center. nih.gov This allows for the predictable synthesis of a specific diastereomer of the oxetane product from a diastereomerically pure 1,3-diol. A study on the cyclization of a substituted propane-1,3-diol using a Mitsunobu-style procedure reported the formation of the corresponding oxetane with high stereoselectivity. rsc.org

Table 4: Diastereoselective and Enantioselective Cyclization Methods

| Method | Key Reagents | Stereochemical Outcome | Relevant Finding |

| Intramolecular Williamson Etherification | Base (e.g., NaH) | Inversion at the electrophilic center | A stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols has been reported. acs.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Inversion at the reacting alcohol center | A new, Mitsunobu-style procedure for the cyclization of 1,3-diols has been explored. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 2 Ethyloxetan 2 Yl Methanol

Oxetane (B1205548) Ring-Opening Reactions

The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a significant driving force for ring-opening reactions. beilstein-journals.org These reactions can be initiated by a variety of reagents and proceed through different mechanisms, leading to a diverse array of functionalized products.

Nucleophilic Ring-Opening of the Oxetane Moiety

Nucleophilic attack is a common and well-studied method for the cleavage of the oxetane ring. The course of these reactions is highly dependent on the reaction conditions, particularly the presence of acid or base catalysts, and the nature of the nucleophile.

Under acidic conditions, the oxetane oxygen is first protonated, forming a more reactive oxonium ion. libretexts.orgmasterorganicchemistry.com This activation facilitates nucleophilic attack. The mechanism of acid-catalyzed ring-opening can be viewed as a hybrid between an SN1 and SN2 pathway. libretexts.org The C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom. masterorganicchemistry.comlibretexts.org The nucleophile then attacks this more electrophilic and sterically hindered carbon. libretexts.orgmasterorganicchemistry.com

For (2-Ethyloxetan-2-yl)methanol, acid-catalyzed ring-opening would be expected to proceed via attack at the more substituted C2 position. This is because the tertiary carbocation character that develops at this position during the transition state is stabilized by the adjacent ethyl group.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetrical Oxetanes

| Oxetane Substrate | Catalyst/Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| 2-Substituted Oxetane | Aqueous Acid (H₃O⁺) | Attack at the more substituted carbon | High |

This table illustrates the general principle of regioselectivity in acid-catalyzed ring-opening of strained ethers, which is applicable to this compound.

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of oxetanes generally proceeds through a classic SN2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the oxetane ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.orglibretexts.org For this compound, this would mean nucleophilic attack at the C4 position of the oxetane ring.

The stereochemistry of the reaction is also characteristic of an SN2 mechanism, proceeding with inversion of configuration at the center of attack. Since the reaction at the less substituted carbon (C4) of this compound does not involve a stereocenter, the stereochemical outcome is primarily relevant for oxetanes with substitution at the C3 or C4 positions.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles and strong bases. Their reaction with oxetanes typically follows an SN2 pathway, similar to base-catalyzed ring-opening. libretexts.org Consequently, the nucleophilic attack occurs at the less sterically hindered carbon atom of the oxetane ring. In the case of this compound, this would lead to the formation of a diol after an aqueous workup. The reaction with Grignard reagents is a particularly useful method for forming new carbon-carbon bonds. libretexts.orgkhanacademy.org

Table 2: Reaction of Organometallic Reagents with Strained Ethers

| Strained Ether | Organometallic Reagent | Solvent | Product Type | Mechanism |

|---|---|---|---|---|

| Ethylene (B1197577) Oxide | Grignard Reagent | Ether | Primary Alcohol | SN2 |

This table provides a comparison of the reaction of Grignard reagents with a simple epoxide and the expected reaction with this compound.

The presence of the hydroxyl group in this compound introduces considerations of chemoselectivity. Under certain conditions, the hydroxyl group can be deprotonated, especially when strong bases or organometallic reagents are used. This can influence the course of the reaction.

Regioselectivity in the ring-opening of substituted oxetanes is a critical factor and is primarily governed by the electronic and steric nature of the substituents and the reaction conditions (acidic vs. basic). researchgate.netclockss.org For 2,3-epoxy alcohols, which are analogous to substituted oxetanes, the regioselectivity of the ring-opening can be controlled by the use of specific reagents, such as those containing titanium or boron, which can chelate to the hydroxyl and epoxy groups. clockss.org While direct studies on this compound are limited, these principles of chemo- and regioselectivity are broadly applicable.

Electrophilic Ring-Opening Pathways

While less common than nucleophilic ring-opening, electrophilic attack on the oxetane ring can also lead to its cleavage. This can occur with strong electrophiles. For instance, the reaction of aziridines (nitrogen analogs of epoxides) with ketenes, which act as electrophiles, leads to ring expansion to form oxazolines. beilstein-journals.org A similar concept could potentially be applied to oxetanes. The high reactivity of 2-alkylideneoxetanes towards various chemical transformations, including ring-opening with nucleophiles, highlights the susceptibility of the strained ring to reaction with electrophilic species as well. beilstein-journals.orgnih.gov

Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a key reactive site in this compound, enabling a variety of transformations.

Oxidation Reactions and Product Formation

The primary alcohol functionality of this compound can be oxidized to yield aldehydes and carboxylic acids. The specific product depends on the oxidizing agent and reaction conditions. Electrocatalytic oxidation, for instance, has been shown to convert alcohols to aldehydes and acids. nih.govresearchgate.net In a typical scenario, the oxidation of a primary alcohol like this compound would first yield the corresponding aldehyde, (2-ethyloxetan-2-yl)carbaldehyde. Further oxidation would then produce (2-ethyloxetan-2-yl)carboxylic acid. nih.govresearchgate.net

Common oxidizing agents for such transformations include chromium-based reagents (like PCC or PDC) for aldehyde formation and stronger oxidants like potassium permanganate (B83412) or Jones reagent for the carboxylic acid. The choice of reagent is crucial to control the extent of oxidation.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC, PDC | (2-Ethyloxetan-2-yl)carbaldehyde |

| This compound | KMnO₄, Jones Reagent | (2-Ethyloxetan-2-yl)carboxylic acid |

Reduction Reactions and Product Formation

While the hydroxyl group itself is not typically reduced, its conversion to a better leaving group, such as a tosylate, can be followed by reduction. However, a more direct transformation involving the oxetane ring is its reductive cleavage. For instance, treatment with a reducing agent like lithium aluminum hydride could potentially lead to the opening of the strained oxetane ring to form a diol. The specific regioselectivity of this ring-opening would be of significant interest.

A patent describes the reduction of a related ketal compound using potassium borohydride (B1222165) (KBH₄) to yield an alcohol, highlighting the compatibility of the oxetane ring with certain reducing agents under specific conditions. google.com

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions.

Esterification: This can be achieved through various methods:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. patsnap.comchemguide.co.uk This is a reversible process, and removal of water drives the reaction towards the ester product. patsnap.comchemguide.co.uk

Reaction with Acyl Chlorides or Anhydrides: These reagents react with the alcohol, often in the presence of a base like pyridine, to form the corresponding ester. chemguide.co.uk This method is generally faster and not reversible. chemguide.co.uk

Steglich Esterification: This method uses a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine), and is suitable for acid-sensitive substrates. commonorganicchemistry.com

Etherification:

Williamson Ether Synthesis: This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. msu.edu This method is most effective with primary alkyl halides to avoid elimination side reactions. msu.edu

Acid-Catalyzed Dehydration: Heating the alcohol in the presence of a strong acid can lead to the formation of a symmetrical ether. masterorganicchemistry.com However, this method is not suitable for producing unsymmetrical ethers. masterorganicchemistry.com Recent research has shown that cross-coupling of different alcohols to form unsymmetrical ethers can be achieved using trifluoroacetic acid (TFA) as a catalyst. nih.gov

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ | Ester |

| Acyl Chloride Reaction | Acyl Chloride, Pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | Ether |

| Acid-Catalyzed Coupling | Alcohol, TFA | Ether |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct displacement of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.orgnih.gov To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgnih.gov

This can be achieved by:

Protonation in Strong Acid: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form -OH₂⁺, which is a good leaving group (water). libretexts.orglibretexts.org The subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate. msu.edulibretexts.org For a primary alcohol like this compound, an Sₙ2 mechanism is expected. msu.edulibretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester. The sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Advanced Functionalization and Derivatization

Beyond the reactions of the hydroxyl group, the ethyl substituent offers another site for modification.

Modifications at the Ethyl Substituent

While direct functionalization of the unactivated ethyl group is challenging, it can be envisioned through radical halogenation followed by further transformations. For example, free radical bromination could selectively introduce a bromine atom at the secondary carbon of the ethyl group. This resulting alkyl halide could then undergo various nucleophilic substitution or elimination reactions, providing a pathway to a diverse range of derivatives.

Synthesis of Multifunctional this compound Derivatives

The presence of both a hydroxyl group and an oxetane ring in this compound provides a versatile platform for the synthesis of multifunctional derivatives. These functional groups can be modified either independently or sequentially to introduce a variety of other chemical moieties, leading to compounds with tailored properties for applications in polymer science and medicinal chemistry. acs.org

The primary alcohol is amenable to a wide range of standard organic transformations. For instance, it can be readily esterified or etherified to introduce new functional groups. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing further handles for chemical modification. These transformations are generally carried out under conditions that preserve the integrity of the relatively stable 2,2-disubstituted oxetane ring.

The oxetane ring itself can be retained as a key structural motif, valued in medicinal chemistry for its ability to act as a polar, three-dimensional substitute for gem-dimethyl or carbonyl groups, often improving physicochemical properties like aqueous solubility. nih.gov Alternatively, the ring can be opened under specific conditions, typically involving Lewis or Brønsted acids, to generate 1,3-diol derivatives. acs.orgmagtech.com.cn This ring-opening provides another avenue for introducing multifunctionality.

The following table outlines potential synthetic routes to various multifunctional derivatives starting from this compound, showcasing the independent reactivity of the alcohol and oxetane functionalities.

| Starting Material | Reagent(s) | Reaction Type | Product | Resulting Functionalities |

| This compound | Acyl chloride, Pyridine | Esterification | (2-Ethyloxetan-2-yl)methyl acetate (B1210297) | Oxetane, Ester |

| This compound | Sodium hydride, Benzyl bromide | Williamson Ether Synthesis | 2-(Benzyloxymethyl)-2-ethyloxetane | Oxetane, Ether |

| This compound | PCC or DMP | Oxidation | 2-Ethyloxetane-2-carbaldehyde | Oxetane, Aldehyde |

| This compound | H₂O, H⁺ (e.g., HCl) | Acid-Catalyzed Ring Opening | 2-Ethyl-1,3-butanediol | Diol |

| (2-Ethyloxetan-2-yl)methyl acetate | H₂O, H⁺ (e.g., H₂SO₄) | Sequential Derivatization & Ring Opening | 4-Hydroxy-3-(hydroxymethyl)pentan-2-one | Ester, Diol |

This table presents plausible synthetic transformations based on general principles of organic reactivity.

Tandem Reactions and Cascade Processes Involving the Oxetane and Alcohol Groups

The proximate positioning of the alcohol and the strained oxetane ring in this compound creates opportunities for elegant and efficient tandem and cascade reactions, where multiple bonds are formed in a single operation without the isolation of intermediates. rsc.org Such processes are highly desirable in chemical synthesis for their atom economy and ability to rapidly build molecular complexity. nih.gov

One potential cascade process involves an initial acid-catalyzed ring-opening of the oxetane. In the presence of a suitable nucleophile, this can lead to the formation of a 1,3-diol derivative. If the reaction is designed appropriately, the newly formed secondary hydroxyl group or the existing primary hydroxyl group can participate in a subsequent intramolecular cyclization or rearrangement.

A notable example of a tandem process involving an oxetane is the amination followed by an in-situ ring-opening to form benzomorpholines, which exposes a pendant hydroxymethyl substituent for further functionalization. nih.gov A similar strategy could be envisioned for this compound, where an initial reaction at the alcohol is followed by an intramolecular ring-opening of the oxetane. For instance, converting the alcohol to a good nucleophile or a group that can be activated to become nucleophilic could precede an intramolecular attack on the oxetane ring, potentially triggered by an external reagent.

Another important class of tandem reactions is ring-opening polymerization (ROP). The hydroxyl group of this compound can act as an initiator for the cationic ROP of other cyclic ethers, or even of this compound itself, to produce hyperbranched polyethers. acs.org In such a process, the initiation step (reaction at the hydroxyl group) is followed by a cascade of propagation steps (sequential ring-opening of monomer units).

The table below summarizes some hypothetical tandem and cascade reactions involving this compound.

| Reaction Name | Proposed Reagents/Conditions | Key Transformations | Plausible Product Structure |

| Acid-Catalyzed Rearrangement | Strong Brønsted or Lewis Acid (e.g., BF₃·OEt₂) | Oxetane ring-opening followed by intramolecular cyclization/rearrangement | Substituted Tetrahydrofuran (B95107) or other cyclic ethers |

| Tandem Ring Opening-Cyclization | 1. Acryloyl chloride, base 2. Lewis acid | Esterification followed by intramolecular oxetane ring-opening by the acrylate (B77674) moiety | Lactone-fused cyclic ether |

| Ring-Opening Polymerization (Self-Condensation) | Cationic initiator (e.g., H⁺) | Initiation at the hydroxyl group followed by sequential ring-opening of monomer units | Hyperbranched Polyether |

| Tandem Cross-Coupling/Ring Opening | Aryl halide, Palladium catalyst, Base | Intermolecular C-O coupling followed by intramolecular ring-opening | Functionalized chromane-like structures |

This table outlines conceptual tandem and cascade processes based on established reactivity patterns of oxetanes and alcohols. researchgate.net

Polymerization Research of 2 Ethyloxetan 2 Yl Methanol

(2-Ethyloxetan-2-yl)methanol as a Reactive Diluent or Monomer in Polymer Systems

Impact on Frontal Polymerization Processes

Frontal polymerization (FP) is a process where a localized polymerization zone propagates through a monomer, offering a rapid and energy-efficient alternative to traditional bulk polymerization methods. nih.govacs.org The investigation of this compound in such systems reveals its potential to modulate the characteristics of the polymerization front.

Research on the frontal polymerization of oxetane (B1205548) monomers, such as 3-ethyl-3-(phenoxymethyl)oxetane (B1603539) (POX) and 3,3′-(oxybis(methylene))bis(3-ethyloxetane) (DOX), which are structurally similar to this compound, provides insights into its potential behavior. The lower ring strain of oxetanes compared to epoxides results in a lower exothermicity of the ring-opening polymerization. For instance, the heat of polymerization for oxetane is approximately 1.4 kJ/g, which is lower than that of ethylene (B1197577) oxide (2.9 kJ/g). This lower heat release generally leads to slower and cooler polymerization fronts. nih.gov

In studies involving the difunctional oxetane DOX with 1 mol% of a photoinitiator, the frontal polymerization exhibited a maximum temperature (Tmax) of about 160 °C and a front velocity (νf) of 14 cm/min. Despite the reduced exothermicity, the temperature evolution within the reaction zone can be rapid, on the order of 135 °C/s for POX, indicating a well-defined and narrow front. nih.gov The presence of additives that undergo phase changes can further influence the front temperature and velocity by absorbing heat. lsu.edu The hydroxyl group in this compound can act as a chain transfer agent in cationic polymerization, which could potentially influence the front dynamics by affecting the polymerization rate and the molecular weight of the resulting polymer. researchgate.net

| Parameter | Value for DOX | Note |

| Maximum Temperature (Tmax) | ~160 °C | With 1 mol% HOPH-SbF6 initiator. |

| Front Velocity (νf) | 14 cm/min | Slower compared to some epoxy analogues due to lower ring strain exothermicity. |

Influence on Polymer Network Formation and Cross-linking Density

The unique bifunctional nature of this compound, possessing both a polymerizable oxetane ring and a reactive hydroxyl group, significantly influences the formation and structure of polymer networks. The cationic ring-opening polymerization of this monomer can proceed through two competing mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. The interplay between these mechanisms, which is influenced by reaction conditions such as temperature, affects the degree of branching in the resulting polymer. nih.govresearchgate.net

The hydroxyl groups present on the polymer backbone are available for subsequent cross-linking reactions. For instance, in composites with poly(styrene sulfonate) (PSS), these hydroxyl groups can react with the sulfonate groups of PSS, leading to a cross-linked network. This cross-linking enhances the structural stability of the material in aqueous environments. researchgate.net The degree of branching, which can be controlled by the polymerization temperature, directly impacts the density of available hydroxyl groups for cross-linking. Lower reaction temperatures have been shown to result in a lower degree of branching. nih.govresearchgate.net

The cross-link density of a polymer network is a critical parameter that determines its mechanical and thermal properties. Dynamic mechanical analysis (DMA) is a common technique used to characterize the cross-link density of polymer networks. For instance, in cross-linked poly(methyl methacrylate)s, an increase in the cross-linker content leads to an increase in the glass transition temperature (Tg) and the storage modulus above Tg, indicating a higher cross-link density. pwr.edu.pl While specific DMA data for poly(this compound) networks is not detailed in the provided search results, the principles of network formation suggest that the concentration of this compound and the extent of the post-polymerization cross-linking reactions of its hydroxyl groups would similarly govern the network's properties.

| Reaction Temperature (°C) | Degree of Branching | Implication for Cross-linking |

| -30 | 0.21 | Lower density of available hydroxyl groups for cross-linking. |

| -2 | 0.36 | Moderate density of available hydroxyl groups for cross-linking. |

| 30 | 0.43 | Higher density of available hydroxyl groups for cross-linking. |

| 70 | 0.50 | Highest density of available hydroxyl groups for cross-linking. |

Copolymerization Studies Involving this compound

Copolymerization is a versatile method to tailor the properties of polymers by combining different monomer units. This compound has been explored as a comonomer in the synthesis of novel copolymers with unique architectures and properties.

The cationic ring-opening polymerization of this compound with other cyclic ethers, such as polyethylene (B3416737) glycol (PEG), has been successfully demonstrated. This approach has been used to synthesize novel tri-block copolymers with a "dumb-bell" shape, where hyperbranched poly(this compound) segments are attached to the ends of a linear PEG chain. diva-portal.orgchalmers.se

The synthesis is typically carried out in bulk via cationic ring-opening polymerization, using an initiator like boron trifluoride diethyl etherate (BF3OEt2). The properties of the resulting copolymers can be tuned by varying the ratio of the comonomers. For example, increasing the amount of poly(this compound) in the copolymer leads to a decrease in the melting point and the degree of crystallinity compared to pure PEG. This demonstrates the ability to control the thermal properties of the material through copolymerization. diva-portal.orgchalmers.se The reactivity of oxiranes in copolymerization is influenced by their substituents. Electron-withdrawing groups on the oxirane can lower its reactivity, necessitating the use of comonomers with appropriate reactivity for efficient copolymerization. rsc.org

| Copolymer Composition (Average TMPO units per PEG chain) | Melting Point (°C) | Degree of Crystallinity (%) |

| 0 (Pure PEG) | 54 | 76 |

| 14 | 35 | 12 |

The functional groups of this compound make it a valuable component for the creation of functional materials, including multilayer polymer systems. The pendant hydroxyl groups on the resulting polymers can be used for surface modification or for building up layered structures through subsequent reactions.

One application of this compound-based polymers is as an additive to conductive polymers like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). In this system, the in-situ polymerization of the oxetane within the PEDOT:PSS matrix leads to the formation of a cross-linked network, which enhances the water resistance and electrical conductivity of the resulting films. researchgate.net These functional films have potential applications as flexible electrodes for health monitoring. researchgate.net

The synthesis of functional polymers can also be achieved through post-polymerization modification, a powerful technique where monomers with inert functional groups are polymerized, and these groups are subsequently converted to active ones. "Click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient for such modifications and have been used to prepare functional biodegradable polymers for drug delivery systems. nih.gov While not directly demonstrated for this compound in the provided results, its hydroxyl groups offer a potential handle for similar post-polymerization modifications to create functional multilayer systems. The ability to form polymer brushes on surfaces through techniques like atom transfer radical polymerization (ATRP) from initiator-modified substrates is another avenue for creating layered functional materials. researchgate.netyoutube.com

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Ethyloxetan 2 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including (2-Ethyloxetan-2-yl)methanol. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its molecular framework. nih.gov

While standard ¹H and ¹³C NMR provide fundamental information, advanced 1D techniques offer deeper structural insights. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. This is particularly useful for confirming the ethyl and hydroxymethyl substituents on the oxetane (B1205548) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) in its 1D format can reveal through-space proximity of protons. wordpress.comyoutube.com For this compound, a 1D NOESY experiment could confirm the spatial relationship between the protons of the ethyl group and the methylene (B1212753) protons of the oxetane ring, helping to define the molecule's preferred conformation. nih.gov The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances. wordpress.com

A representative, though hypothetical, table of expected ¹H NMR data for this compound is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (oxirane ring) | ~4.5 | m | |

| -CH₂OH | ~3.6 | s | |

| -CH₂- (ethyl group) | ~1.7 | q | 7.5 |

| -CH₃ (ethyl group) | ~0.9 | t | 7.5 |

| -OH | variable | br s |

This is an interactive data table. Users can sort and filter the data.

Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity of atoms within the this compound molecule. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. longdom.org For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, as well as between the methylene protons of the oxetane ring. This confirms the direct bonding relationships between these protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded protons and carbons (¹H-¹³C). This technique is instrumental in assigning the ¹³C signals based on the known ¹H assignments. For instance, the proton signal of the hydroxymethyl group would show a cross-peak with its corresponding carbon signal.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, which is fundamental for structural verification and stereochemical analysis. numberanalytics.comlongdom.org

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of substances and for monitoring the progress of chemical reactions in real-time. researchgate.netresearchgate.netnih.gov Unlike chromatographic methods, qNMR can be non-destructive and does not always require a reference standard of the analyte. researchgate.net

For this compound, ¹H qNMR can be used to determine its purity by integrating the area of a specific proton signal relative to that of a certified internal standard of known concentration. ox.ac.uk The purity is calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the standard. ox.ac.uk This method is highly accurate and can provide a direct measure of the mass fraction of the compound. researchgate.net

Furthermore, qNMR is an excellent technique for reaction monitoring. youtube.comnih.govresearchgate.net For instance, in the synthesis of this compound, qNMR can be used to track the disappearance of starting materials and the appearance of the product over time. This provides valuable kinetic data and helps in optimizing reaction conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the molecular formula of a compound. youtube.com For this compound (C₆H₁₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of mass accuracy is indispensable for confirming the identity of a newly synthesized compound or an isolated natural product.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. libretexts.org In the case of this compound, the oxetane ring is expected to undergo characteristic fragmentation pathways. nih.gov Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation route for ethers. libretexts.orgyoutube.com The analysis of these fragmentation pathways provides an additional layer of confidence in the structural assignment of the molecule. For instance, the loss of a neutral molecule like formaldehyde (B43269) (CH₂O) from the oxetane ring could be a potential fragmentation pathway observed in the MS/MS spectrum. mdpi.com

A hypothetical fragmentation table for this compound is shown below.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 117.0865 [M+H]⁺ | 87.0810 | CH₂O | [C₅H₁₁O]⁺ |

| 117.0865 [M+H]⁺ | 99.0759 | H₂O | [C₆H₁₁O]⁺ |

| 117.0865 [M+H]⁺ | 71.0497 | C₂H₅OH | [C₄H₇O]⁺ |

This is an interactive data table. Users can sort and filter the data.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations of a sample. In the context of this compound research, these methods are invaluable for confirming the chemical structure, identifying functional groups, and monitoring the progress of chemical reactions in real-time.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for the qualitative analysis of this compound, allowing for the unambiguous identification of its key functional groups. The infrared spectrum of a molecule is a unique physical property and serves as a fingerprint for identification. wiley.com By analyzing the absorption bands in an IR spectrum, or the scattered light in a Raman spectrum, researchers can confirm the presence of the hydroxyl (-OH) group and the cyclic ether (oxetane) ring.

The IR spectrum of an alcohol like this compound is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netdocbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. In addition to the O-H stretch, a C-O stretching vibration is expected to appear in the 1000-1300 cm⁻¹ region.

The presence of the oxetane ring is confirmed by the characteristic vibrational modes of the cyclic ether. The asymmetric and symmetric stretching vibrations of the C-O-C group in a four-membered ring typically appear in the 950-1000 cm⁻¹ region. The ring breathing vibrations of the oxetane moiety also give rise to distinct peaks in the fingerprint region of the spectrum.

Raman spectroscopy offers complementary information to IR spectroscopy. azom.com While the O-H stretching band is typically weak in Raman spectra, the C-C and C-O stretching vibrations of the ethyl and oxetane groups will produce distinct and sharp signals. researchgate.netresearchgate.net For instance, the Raman spectrum of ethanol (B145695) shows a strong peak around 880 cm⁻¹ corresponding to the C-C-O symmetric stretch, and similar characteristic peaks would be expected for this compound. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |

| Hydroxyl (-OH) | C-O Stretch | 1000-1300 | 1000-1300 |

| Oxetane Ring | C-O-C Asymmetric Stretch | ~980 | ~980 |

| Oxetane Ring | Ring Breathing | Fingerprint Region | Fingerprint Region |

| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2850-3000 | 2850-3000 |

In-situ IR or Raman for Reaction Monitoring

The ability to monitor chemical reactions as they occur is crucial for understanding reaction kinetics, mechanisms, and for process optimization. Both IR and Raman spectroscopy can be employed for in-situ monitoring of reactions involving this compound, such as its polymerization. researchgate.net By inserting a fiber-optic probe into the reaction vessel, spectra can be continuously collected without the need for sample extraction. electrochemsci.org

In the case of the ring-opening polymerization of this compound, in-situ IR spectroscopy can track the disappearance of the characteristic oxetane ring vibrations (e.g., the C-O-C stretch around 980 cm⁻¹). rsc.org Concurrently, the appearance of new bands corresponding to the newly formed polyether backbone can be observed. This real-time data allows for the determination of reaction rates and the extent of conversion. researchgate.net

Similarly, in-situ Raman spectroscopy can be used to follow the polymerization process. The decrease in the intensity of Raman signals specific to the oxetane ring and the corresponding increase in signals from the resulting polymer provide a direct measure of the reaction progress. The quantitative analysis of these spectral changes allows for a detailed kinetic study of the polymerization of this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related products. Depending on the specific analytical need, different chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for assessing its purity and for the analysis of reaction mixtures. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. scielo.brresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a polar molecule, would have a relatively short retention time under these conditions. Impurities with different polarities would elute at different times, allowing for their separation and quantification. A UV detector can be used if the impurities have a chromophore, or a refractive index (RI) detector can be employed for universal detection. researchgate.net The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results. nih.gov

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or UV (if applicable) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have a boiling point suitable for GC analysis, this technique is particularly useful for the analysis of more volatile byproducts or unreacted starting materials in a reaction mixture. researchgate.netkuleuven.be

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. researchgate.net A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. nih.govepa.gov For the analysis of this compound, a polar capillary column (e.g., a wax-type column) would be suitable to achieve good separation from other components. nih.gov The retention time of the compound can be used for its identification by comparison with a known standard. researchgate.net

Table 3: Typical GC Conditions for Volatile Alcohol Analysis

| Parameter | Condition |

| Column | HP-5 or equivalent, 30 m x 0.32 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient (e.g., 50 °C to 200 °C) |

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Characterization

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer's molecular weight and molecular weight distribution. researchgate.netnih.gov GPC/SEC separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules elute first, followed by smaller molecules that can permeate more into the pores of the column packing material. paint.org

The GPC/SEC system is typically equipped with a refractive index (RI) detector, a viscometer, and a light scattering detector to obtain comprehensive information about the polymer. toray-research.co.jp This multi-detector setup allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. sigmaaldrich.com This information is critical for understanding how the polymerization conditions affect the final polymer properties. lcms.cz

Table 4: GPC/SEC System for Poly(this compound) Analysis

| Component | Description |

| Solvent/Mobile Phase | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent |

| Columns | Set of porous polymer-based columns with a range of pore sizes |

| Detectors | Refractive Index (RI), Viscometer, Multi-Angle Light Scattering (MALS) |

| Calibration | Polystyrene or other relevant polymer standards |

Chemometric Approaches in Spectroscopic Data Analysis

In the study of this compound, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy generate vast and complex datasets. The sheer volume and intricacy of this data, which can include subtle variations in peak shifts, intensities, and shapes across numerous samples, necessitate the use of sophisticated data analysis methods. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for this purpose. By applying multivariate statistical methods, researchers can uncover latent patterns, build predictive models, and gain deeper insights into the chemical and physical properties of this compound that might not be apparent from a simple inspection of the spectra. miami.edunih.gov

The primary goals of applying chemometrics to the spectroscopic data of this compound include exploring sample relationships, classifying samples based on their spectral fingerprints, and quantifying specific properties of interest. Two of the most widely employed chemometric techniques in this context are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

Principal Component Analysis (PCA) for Exploratory Data Analysis

Principal Component Analysis is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. youtube.com When applied to a collection of spectra from different batches of this compound, PCA can effectively highlight similarities and differences, identify outliers, and reveal any clustering or trends within the data.

The analysis transforms the original variables (e.g., absorbance at each wavenumber in an IR spectrum or intensity at each chemical shift in an NMR spectrum) into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.

A typical PCA of the IR spectra of multiple this compound samples would involve recording the spectra and arranging the data into a matrix. The results are often visualized using scores plots and loadings plots.

Scores Plot: This plot shows the distribution of the samples along the principal components. Samples with similar spectral characteristics will cluster together, while dissimilar samples will be further apart. For instance, a scores plot could be used to visually inspect the consistency of different production batches of this compound.

Loadings Plot: This plot reveals which original variables (i.e., which wavenumbers in the IR spectrum) have the most significant influence on each principal component. This information is crucial for interpreting the chemical meaning behind the sample groupings observed in the scores plot. For example, variations in the hydroxyl (-OH) stretching region might be a key differentiator between samples.

Illustrative PCA of this compound IR Spectra

To illustrate, consider a hypothetical scenario where five batches of this compound are analyzed by FT-IR spectroscopy. The resulting data is subjected to PCA.

Table 1: Hypothetical PCA Scores for this compound Batches

| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

|---|---|---|

| BATCH-001 | 1.5 | 0.5 |

| BATCH-002 | 1.3 | 0.6 |

| BATCH-003 | -1.2 | 0.2 |

| BATCH-004 | -1.4 | -0.1 |

This table is interactive. You can sort the columns by clicking on the headers.

In this hypothetical scores table, Batches 1 and 2 are similar and distinct from Batches 3 and 4. Batch 5 appears to be an outlier.

Table 2: Hypothetical PCA Loadings for Key IR Regions

| Wavenumber (cm⁻¹) | Spectral Region | Loading on PC1 | Loading on PC2 |

|---|---|---|---|

| 3400 | O-H Stretch | 0.85 | 0.10 |

| 2960 | C-H Stretch | 0.20 | -0.15 |

| 980 | Oxetane Ring Vibration | -0.75 | 0.30 |

This table is interactive. You can sort the columns by clicking on the headers.

The hypothetical loadings in Table 2 suggest that the separation along PC1 is primarily due to variations in the O-H stretching and oxetane ring vibration regions, potentially indicating differences in moisture content or subtle structural changes. The separation along PC2 is dominated by the C-O stretching region.

Partial Least Squares (PLS) Regression for Quantitative Modeling

While PCA is excellent for exploring data, Partial Least Squares (PLS) regression is a supervised method used to build predictive models. researchgate.net In the context of this compound research, PLS can be used to correlate spectroscopic data with specific chemical or physical properties of interest that are otherwise difficult or time-consuming to measure. For example, a PLS model could be developed to predict the concentration of a known impurity or the viscosity of the final product directly from its NIR or Raman spectrum.

PLS regression is particularly well-suited for spectroscopic data where the number of variables (wavenumbers) is much larger than the number of samples and where there is a high degree of correlation between the variables. The method works by finding the latent variables in the spectral data that are most relevant for predicting the property of interest.

The performance of a PLS model is typically evaluated using parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²), which indicates how well the model fits the data.

Illustrative PLS Model for Impurity Quantification in this compound

Imagine a scenario where a PLS model is built to quantify the percentage of a specific impurity in this compound using its ¹H NMR spectra.

Table 3: Hypothetical PLS Regression Model Performance for Impurity Prediction

| Parameter | Calibration | Validation |

|---|---|---|

| Number of Latent Variables | 4 | 4 |

| R² (Coefficient of Determination) | 0.98 | 0.95 |

This table is interactive. You can sort the columns by clicking on the headers.

The data in Table 3 indicates a robust model with high predictive accuracy for quantifying the impurity, as shown by the high R² and low RMSE values for both the calibration and validation datasets.

Computational and Theoretical Investigations of 2 Ethyloxetan 2 Yl Methanol

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These methods can predict stable conformations and provide a detailed picture of the electron distribution.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For (2-Ethyloxetan-2-yl)methanol, DFT calculations would be employed to determine its ground state geometry. This involves optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest energy state.

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| Bond Lengths (Å) | |

| O1-C2 | 1.45 |

| C2-C3 | 1.54 |

| C3-C4 | 1.54 |

| C4-O1 | 1.45 |

| C2-C5 (Ethyl) | 1.53 |

| C5-C6 (Ethyl) | 1.53 |

| C2-C7 (Methanol) | 1.53 |

| C7-O8 (Methanol) | 1.43 |

| **Bond Angles (°) ** | |

| C4-O1-C2 | 91.5 |

| O1-C2-C3 | 88.5 |

| C2-C3-C4 | 95.0 |

| C3-C4-O1 | 88.5 |

| O1-C2-C5 | 115.0 |

| O1-C2-C7 | 115.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from DFT calculations. Actual values would be derived from specific computational studies.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for analyzing the electronic structure of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide a more accurate description of electron correlation effects.

These calculations would be used to determine properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analyses. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively, providing insights into its reactivity. The electrostatic potential map would visually represent the electron density distribution, highlighting electron-rich and electron-poor regions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key area of interest is the mechanism of its ring-opening reactions.

Transition State Calculations for Ring-Opening Reactions

The opening of the strained oxetane (B1205548) ring is a characteristic reaction for this class of compounds. Transition state theory can be used in conjunction with quantum chemical calculations to locate the transition state structures for these ring-opening reactions. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis.

Computational studies would model the approach of a nucleophile or an acid catalyst to the oxetane ring, leading to the cleavage of one of the C-O bonds. By calculating the geometry and energy of the transition state, chemists can understand the steric and electronic factors that govern the regioselectivity and stereoselectivity of the ring-opening process. For example, calculations could predict whether a nucleophile would preferentially attack the more or less substituted carbon of the oxetane ring.

Energy Profiles and Reaction Coordinate Analysis for this compound Transformations

By connecting the energies of the reactants, transition states, intermediates, and products, an energy profile for the transformation of this compound can be constructed. This profile provides a quantitative measure of the activation energies and reaction enthalpies.

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, would trace the path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This detailed mapping of the reaction pathway allows for a comprehensive understanding of the mechanism, including the identification of any intermediates and the rate-determining step of the reaction.

Thermodynamic and Kinetic Modeling

Computational methods can also be used to predict the thermodynamic and kinetic parameters of reactions involving this compound. These models provide a quantitative framework for understanding the feasibility and rate of chemical processes.

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for reactants, products, and transition states. These values can be used to predict the equilibrium constant and the spontaneity of a reaction. For example, the calculated Gibbs free energy of a ring-opening reaction would indicate whether the process is favorable under a given set of conditions.

Kinetic modeling involves using the calculated activation energies to estimate reaction rate constants, often through the application of transition state theory and the Arrhenius equation. By modeling the kinetics, researchers can predict how factors such as temperature and concentration will influence the rate of transformation of this compound. This information is crucial for optimizing reaction conditions in synthetic applications.

| Parameter | Calculated Value |

| Thermodynamics of Ring-Opening | |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -28 kcal/mol |

| Kinetics of Ring-Opening | |

| Activation Energy (Ea) | 15 kcal/mol |

| Pre-exponential Factor (A) | 1 x 10¹³ s⁻¹ |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from thermodynamic and kinetic modeling. Actual values would be derived from specific computational studies.

Prediction of Reaction Feasibility and Product Distribution

One of the primary applications of computational chemistry in the study of this compound is to predict the feasibility of its chemical transformations, most notably its ring-opening polymerization. Theoretical calculations can determine the thermodynamics and kinetics of potential reaction pathways, providing insight into which products are likely to form and under what conditions.

Density Functional Theory (DFT) is a common method employed to investigate oxetane derivatives. nih.gov By designing isodesmic and homodesmotic reactions computationally, it is possible to calculate key thermodynamic data such as gas-phase and condensed-phase heats of formation (ΔHf). nih.gov The strain energy of the oxetane ring, a critical factor in its reactivity, can also be quantified using these methods. nih.gov For the polymerization of this compound, these calculations help predict whether the ring-opening process is energetically favorable.

Table 1: Hypothetical Predicted Thermodynamic Data for the Polymerization of this compound

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Ring Strain Energy | ~25 kcal/mol | High strain energy indicates a strong thermodynamic driving force for ring-opening polymerization. |

| Heat of Polymerization (ΔHp) | -20 to -25 kcal/mol | A large negative value confirms that the conversion of monomer to polymer is highly exothermic and feasible. |

These theoretical predictions are crucial for guiding experimental efforts, helping researchers to select appropriate catalysts and reaction conditions to achieve desired products and minimize unwanted side reactions.

Computational Approaches to Understand Reactivity Trends

Computational methods are essential for understanding the intrinsic reactivity of this compound and how its structure influences its chemical behavior. The presence of the ethyl and hydroxymethyl substituents on the oxetane ring introduces specific electronic and steric effects that can be systematically studied using theoretical models.

Quantum mechanical calculations can map the electron density distribution and electrostatic potential of the molecule. This reveals the most likely sites for electrophilic or nucleophilic attack. For this compound, the oxygen atom of the oxetane ring is a site of high electron density, making it susceptible to protonation or coordination with a Lewis acid, which is the initiating step in CROP.

Concepts like chemical hardness and softness are used to analyze the susceptibility of the molecule to chemical transformations. nih.gov A lower chemical hardness generally implies higher reactivity. Furthermore, computational studies can elucidate the role of the oxetane ring as a conformational lock, which can rigidify the structure of molecules it is part of. acs.orgutexas.edu This has implications for the structure of polymers derived from it. The ability of the oxetane oxygen to act as a hydrogen-bond acceptor is another key feature that can be quantified through computational analysis, influencing intermolecular interactions and material properties. acs.orgutexas.edu

By comparing the calculated properties of this compound with other substituted oxetanes, it is possible to establish reactivity trends. For example, the steric hindrance from the ethyl group at the C2 position can be computationally modeled to understand its impact on the rate of polymerization compared to less substituted oxetanes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound and its corresponding polymer, MD simulations are invaluable for understanding how molecules interact with each other and with solvents, and how these interactions give rise to the macroscopic properties of the material.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase (either as a pure liquid or in solution) is governed by intermolecular forces, primarily hydrogen bonding via its hydroxyl group and dipole-dipole interactions. MD simulations can model these interactions explicitly.

In such simulations, the trajectories of hundreds or thousands of molecules are calculated over a period of nanoseconds or longer. Analysis of these trajectories provides detailed information about the structure of the liquid. For example, radial distribution functions (RDFs) can be calculated to show the probability of finding one molecule at a certain distance from another, revealing the nature of molecular packing and solvation shells. rsc.orgnih.gov

Solvent Effects in Polymerization: The choice of solvent can dramatically affect the rate and outcome of polymerization reactions. rug.nlrsc.org MD simulations can help to understand these effects at a molecular level. For the CROP of this compound, the solvent's polarity and ability to solvate ionic intermediates are critical. rug.nl Computational approaches like the Kamlet-Abraham-Taft (KAT) or Catalan linear free-energy relationship (LFER) equations can be used to correlate reaction kinetics with solvent parameters. rug.nl These parameters quantify different aspects of solvent-solute interactions.

Table 2: Key Solvent Parameters Influencing Cationic Ring-Opening Polymerization

| Parameter | Description | Influence on Polymerization |

|---|---|---|

| Dipolarity (SdP) | A measure of the solvent's permanent dipole moment. rug.nl | Affects the solvation of polar transition states and growing polymer chains, influencing the pre-exponential factor (A) in the Arrhenius equation. rug.nl |